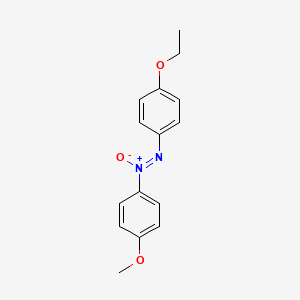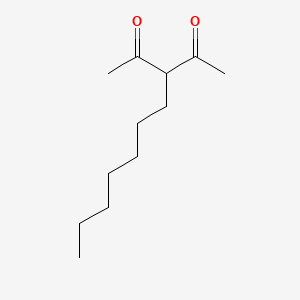
3-Heptylpentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptylpentane-2,4-dione is an organic compound belonging to the class of diketones It features a seven-carbon heptyl group attached to a pentane-2,4-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptylpentane-2,4-dione typically involves the alkylation of pentane-2,4-dione with a heptyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the diketone, allowing it to react with the heptyl halide to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the alkylation process.
Análisis De Reacciones Químicas
Types of Reactions
3-Heptylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to the corresponding diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the diketone under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Diols.
Substitution: Various substituted diketones or enols.
Aplicaciones Científicas De Investigación
3-Heptylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Heptylpentane-2,4-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity. It can also interact with enzymes, inhibiting their function by forming stable complexes with the active site.
Comparación Con Compuestos Similares
Similar Compounds
Pentane-2,4-dione: A simpler diketone with similar reactivity but lacking the heptyl group.
Hexane-2,4-dione: Another diketone with a six-carbon chain instead of seven.
Heptane-2,4-dione: A diketone with a heptyl group but different positioning of the carbonyl groups.
Uniqueness
3-Heptylpentane-2,4-dione is unique due to its specific structure, which combines the reactivity of a diketone with the hydrophobic properties of a heptyl group. This combination makes it particularly useful in applications requiring both hydrophobicity and reactivity.
Propiedades
Número CAS |
56525-44-1 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
3-heptylpentane-2,4-dione |
InChI |
InChI=1S/C12H22O2/c1-4-5-6-7-8-9-12(10(2)13)11(3)14/h12H,4-9H2,1-3H3 |
Clave InChI |
ZTYNZEZHTLPXRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



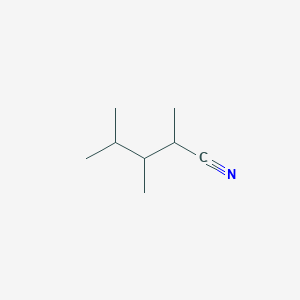
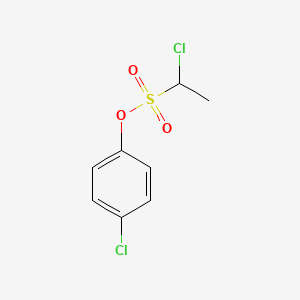

![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)

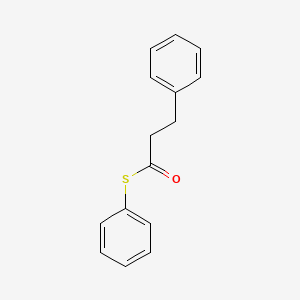
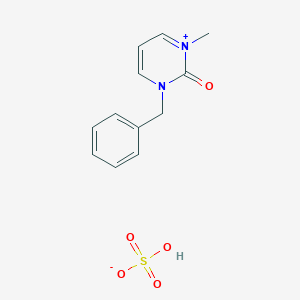
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

